1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique combination of functional groups, including an azetidine ring and a difluoromethyl substituent, which may contribute to its biological activity.
This compound is typically synthesized in laboratory settings, and its development is often reported in scientific literature focusing on drug discovery and synthesis methodologies.
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can be classified as:
The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. The general approach includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring the progress and confirming the structure of the synthesized compound.
Key structural data includes:
Spectroscopic data such as infrared (IR) and NMR spectra provide insights into the functional groups present and their environments within the molecule.
The compound can participate in various chemical reactions, including:
Reactions are typically performed under inert atmospheres to prevent unwanted side reactions, especially when handling reactive intermediates or fluorinated compounds.
The mechanism of action for 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The difluoromethyl group could enhance binding affinity due to increased lipophilicity or hydrogen bonding capabilities.
Studies on similar compounds suggest that modifications in substituents can significantly alter biological activity, making this compound a candidate for further pharmacological studies.
Characterization techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are essential for determining purity and stability over time.
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one shows promise in:
Continued research into this compound could lead to new therapeutic agents or provide insights into structure-activity relationships in drug design.
Apoptosis, the genetically programmed cell death pathway, represents a critical biological process for maintaining tissue homeostasis and eliminating damaged cells. The Bcl-2 protein family serves as a central regulatory node in the intrinsic apoptotic pathway, comprising both pro-survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, BIM) [2]. Anti-apoptotic proteins such as Bcl-2 and Bcl-xL are frequently overexpressed in malignancies, where they sequester pro-apoptotic BH3-only proteins within specialized hydrophobic grooves, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [2] [5]. This molecular evasion of cell death constitutes a recognized hallmark of cancer progression and chemoresistance [2].
The therapeutic strategy of inhibiting anti-apoptotic Bcl-2 family proteins using small molecules has gained significant validation with the clinical approval of Venetoclax (ABT-199), a selective Bcl-2 inhibitor [2]. However, many tumors exhibit dependency on Bcl-xL or co-express multiple anti-apoptotic proteins, necessitating agents with broader targeting profiles or novel chemotypes [5] [8]. Genomic analyses reveal that BCL2L1 (encoding Bcl-xL) is amplified in approximately 15% of colorectal cancers, correlating with heightened Bcl-xL dependency and creating a compelling therapeutic niche for targeted inhibitors [5]. Within this landscape, synthetic azetidine-based compounds have emerged as promising scaffolds for disrupting protein-protein interactions within the Bcl-2 family due to their conformational constraints and favorable pharmacodynamic properties.
Table 1: Key Properties of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one | [1] [3] |
CAS Registry Number | 2310206-51-8 | [1] [3] |
Molecular Formula | C₁₃H₁₅F₂NOS | [1] [3] |
Molecular Weight | 271.33 g/mol | [1] [3] |
SMILES Notation | O=C(N1CC(C(F)F)C1)CCSC2=CC=CC=C2 | [1] |
Canonical SMILES | O=C(CCSC1C=CC=CC=1)N1CC(C1)C(F)F | [1] |
Key Functional Groups | Azetidine, Difluoromethyl, Phenylthioether, Ketone | [1] [3] |
Azetidine, a four-membered saturated heterocycle containing nitrogen, confers significant advantages in the design of bioactive molecules targeting protein-protein interactions (PPIs). Its compact, puckered ring structure introduces pronounced three-dimensionality and conformational restriction compared to larger or flexible ring systems. This rigidity is crucial for pre-organizing ligands into bioactive conformations complementary to the shallow, extended hydrophobic grooves of anti-apoptotic Bcl-2 family proteins like Bcl-xL and Bcl-2 [8]. Computational studies of BH3 mimetics highlight that optimal groove occupancy requires molecules capable of mimicking the helical BH3 domain while maintaining a defined spatial orientation of key hydrophobic and electrostatic pharmacophores [8].
The specific compound 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one integrates the azetidine moiety as a central core element. The tertiary amide linkage (-N(CO)-) within the azetidine ring enhances both metabolic stability and hydrogen-bonding potential compared to secondary amides or ester linkages [1] [3]. Furthermore, the substitution pattern at the azetidine 3-position with a difluoromethyl group (-CHF₂) strategically modifies the electronic and steric profile of the ring. This modification influences the orientation and presentation of the appended propan-1-one chain and phenylthio group towards key sub-pockets within the BH3 binding groove of Bcl-xL and potentially Bcl-2 [1] [3]. Evidence from similar azetidine-containing scaffolds suggests that the nitrogen atom participates in critical hydrogen bonding with conserved residues (e.g., Arg103 in Bcl-xL), while the ring carbon atoms engage in van der Waals contacts with hydrophobic groove residues [8].
The ketone linker (-C(O)CH₂-) extending from the azetidine nitrogen provides spatial separation and flexibility, enabling optimal placement of the phenylthio moiety deep within the canonical hydrophobic cleft (pocket P4) typically occupied by the hydrophobic residues (e.g., h4 residue) of native BH3 domains [7] [9]. This structural rationale positions azetidine derivatives bearing appropriate substituents as potent disruptors of anti-apoptotic protein/BH3-only protein complexes, thereby sensitizing cancer cells to intrinsic apoptosis.
The strategic incorporation of the difluoromethyl group (-CHF₂) at the 3-position of the azetidine ring serves multiple critical functions in enhancing binding affinity and specificity towards anti-apoptotic proteins:
The phenylthioether group (-S-C₆H₅), attached via a methylene linker (-CH₂-S-), is pivotal for deep engagement within a major hydrophobic pocket (often termed P4) of the BH3 binding groove:
Table 2: Functional Group Contributions to BH3 Groove Binding
Structural Feature | Molecular Target Interaction | Functional Role |
---|---|---|
Azetidine Ring | Hydrophobic Groove Residues (e.g., Leu108, Val126 Bcl-xL); H-bond (e.g., Arg103) | Conformational Restriction; Core Scaffold Presentation; Key Hydrogen Bond Donor/Acceptor |
Difluoromethyl (3-pos) | Small Hydrophobic Pocket (e.g., P2 pocket residues) | Steric Occupancy; Enhanced Hydrophobicity; Electronic Modulation; Metabolic Stability |
Ketone Linker | Solvent-exposed Region | Spatial Separation; Flexibility; Solvent Compatibility |
Methylene Spacer (-CH₂-) | Tunnel Region | Conformational Flexibility; Optimal Depth Penetration |
Phenylthioether (-SPh) | Deep Hydrophobic Pocket (e.g., P4 pocket: Phe105, Tyr101) | Hydrophobic Fill; π-Stacking; Weak H-bonding (S atom); Bioisosteric Replacement |
The synergistic integration of the conformationally constrained azetidine core, the electronically tuned difluoromethyl group, and the strategically positioned hydrophobic phenylthioether tail in 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one embodies a rational structure-based design approach. This approach targets the disruption of oncogenic protein-protein interactions within the Bcl-2 family, specifically aiming to block the protective function of Bcl-2 and Bcl-xL and thereby restore apoptotic sensitivity in cancer cells. The compound's structure positions it as a representative of a novel chemotype warranting further investigation for anticancer drug development targeting apoptosis evasion.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8